

Application Notes and Protocols: Nthcc in a Mouse Xenograft Model

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Compound of Interest

Compound Name: Nthcc

Cat. No.: B1213551

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Introduction

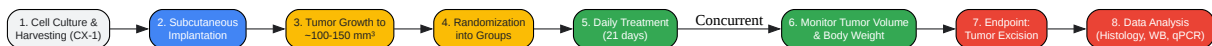
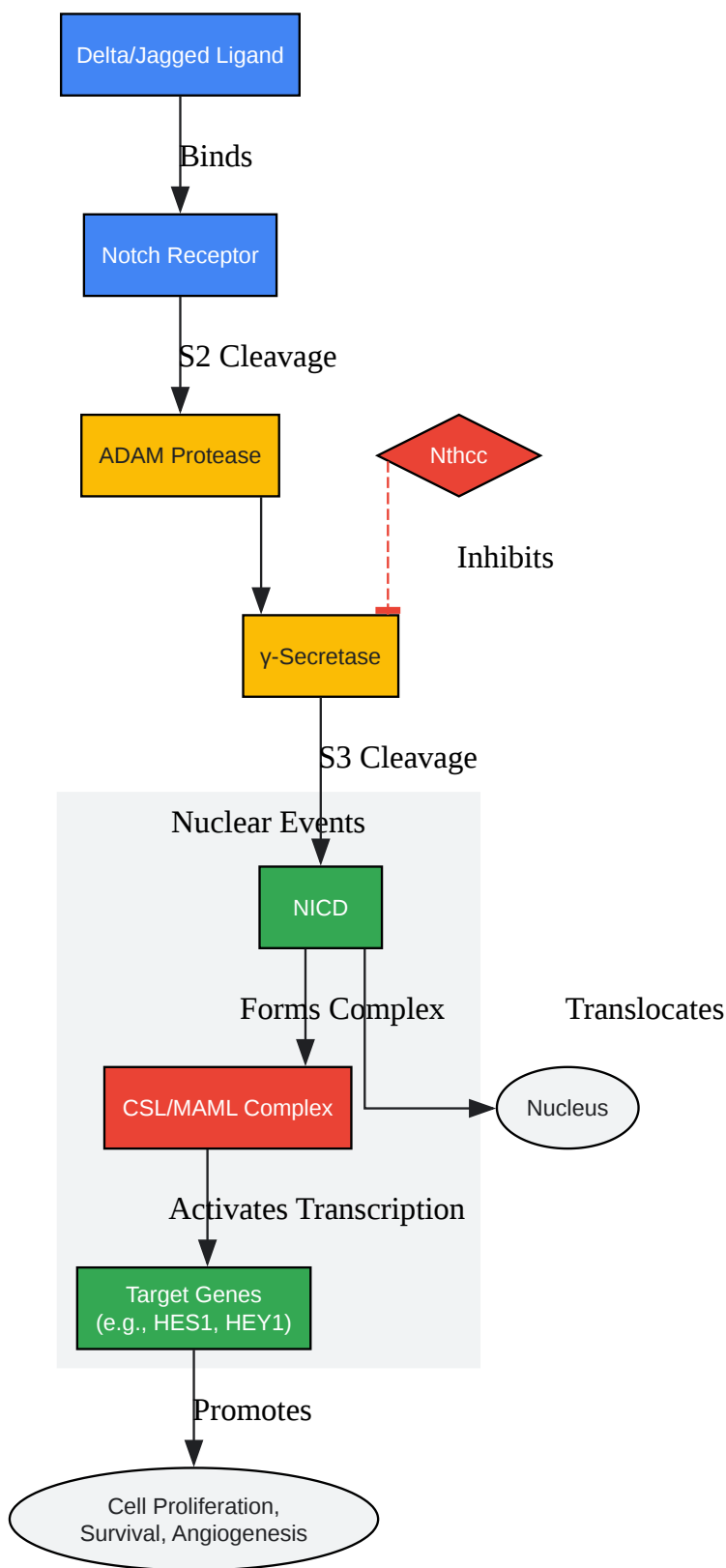
These application notes provide a comprehensive guide for the utilization of **Nthcc**, a novel investigational compound, in a mouse xenograft model for preclinical anti-cancer research. **Nthcc**, chemically identified as N-(3-(1H-1,2,3-triazol-1-yl)phenyl)cyclopropanecarboxamide, is a targeted inhibitor of the Notch signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of the Notch pathway is implicated in the progression of numerous cancers.

This document outlines the essential protocols for establishing a human tumor xenograft in mice, administering **Nthcc**, and evaluating its therapeutic efficacy and mechanism of action. The provided data and methodologies are representative and intended to serve as a template for designing and executing robust preclinical studies.

Mechanism of Action: Nthcc as a Notch Signaling Inhibitor

Nthcc is hypothesized to exert its anti-tumor effects by inhibiting the Notch signaling pathway. This pathway is activated upon the binding of a ligand (e.g., Delta-like or Jagged) to the Notch receptor, leading to a series of proteolytic cleavages. The final cleavage, mediated by γ -secretase, releases the Notch intracellular domain (NICD). NICD then translocates to the

nucleus, where it forms a complex with CSL and MAML to activate the transcription of target genes that promote tumor growth and survival. **Nthcc** is designed to interfere with this process, thereby downregulating the expression of these oncogenic target genes.



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